Product packaging for 2-(Benzyloxy)-5-chloro-3-methylpyridine(Cat. No.:)

2-(Benzyloxy)-5-chloro-3-methylpyridine

Cat. No.: B8031811
M. Wt: 233.69 g/mol
InChI Key: MFMRGPDZHWVTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-5-chloro-3-methylpyridine is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a benzyloxy-protected pyridine core, a structure recognized as a valuable scaffold in medicinal chemistry . The strategic substitution pattern on the pyridine ring makes it a versatile precursor for the development of novel active molecules. Its primary research value lies in its application as a key building block in synthetic chemistry. The benzyloxy group can serve as a protected alcohol or a leaving group in nucleophilic substitution reactions, enabling further functionalization of the heteroaromatic system . This reactivity is crucial for constructing more complex molecular architectures, particularly in the synthesis of potential enzyme inhibitors and receptor ligands. Researchers will find this compound particularly useful in projects focused on neurological disorders. Benzyloxy groups attached to aromatic systems have been shown to be critical for selective inhibition of enzymes like monoamine oxidase-B (MAO-B), a key target in Parkinson's disease research . Furthermore, the 2-chloro-3-methylpyridine moiety is a known fragment in the synthesis of marketed antihistamines such as Loratadine and Desloratadine, highlighting its relevance in developing therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO B8031811 2-(Benzyloxy)-5-chloro-3-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMRGPDZHWVTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of 2 Benzyloxy 5 Chloro 3 Methylpyridine

Reactivity at the Chloro-Substituted Position (C-5)

The chlorine atom at the C-5 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity. Its reactivity is predominantly governed by nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Mechanisms and Scope of Nucleophilic Aromatic Substitution (SNA_r) Reactions

Nucleophilic aromatic substitution (SNA_r) on pyridine derivatives is a well-established method for C-N, C-O, and C-S bond formation. youtube.comyoutube.com Unlike typical benzene (B151609) systems, the pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the ortho and para positions relative to the ring nitrogen. youtube.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. youtube.comnih.gov

For 2-(benzyloxy)-5-chloro-3-methylpyridine, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. youtube.com The reactions are often carried out at elevated temperatures to overcome the activation barrier associated with disrupting the aromatic system. youtube.com

Influence of Adjacent Benzyloxy and Methyl Groups on SNA_r Kinetics and Selectivity

The kinetics and selectivity of SNA_r reactions are significantly influenced by the electronic and steric effects of the substituents on the pyridine ring. In this compound, the benzyloxy group at the C-2 position and the methyl group at the C-3 position play crucial roles.

The benzyloxy group, being an electron-donating group through resonance, can potentially decrease the electrophilicity of the pyridine ring, thereby slowing down the rate of nucleophilic attack. However, its inductive electron-withdrawing effect can partially counteract this. The methyl group at the C-3 position is an electron-donating group, which further deactivates the ring towards nucleophilic attack.

Sterically, the adjacent methyl group can hinder the approach of bulky nucleophiles to the C-5 position, potentially leading to lower reaction rates or requiring more forcing conditions. The benzyloxy group, while larger, is further away and its steric impact on the C-5 position is less pronounced.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

The chloro-substituent at the C-5 position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This method is widely used for the synthesis of biaryl compounds and has been successfully applied to various chloropyridines. organic-chemistry.orgresearchgate.net For this compound, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the C-5 position. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing catalyst inhibition by the pyridine nitrogen. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. It is known for its high reactivity and functional group tolerance. While specific examples for this compound are not prevalent in the literature, the general applicability of Negishi coupling to chloropyridines suggests its potential for functionalizing the C-5 position.

Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.org The Buchwald-Hartwig amination of this compound would provide access to a range of 5-amino-substituted pyridine derivatives. nih.gov The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org The choice of ligand is critical to overcome the challenges associated with coupling electron-rich amines and sterically hindered substrates. nih.gov

Table 1: Overview of Cross-Coupling Reactions at the C-5 Position

Reaction Coupling Partner Bond Formed Key Reagents
Suzuki-Miyaura Organoboron Reagent C-C Pd Catalyst, Base
Negishi Organozinc Reagent C-C Pd or Ni Catalyst
Buchwald-Hartwig Amine C-N Pd Catalyst, Ligand, Base

Reactivity of the Benzyloxy Moiety

The benzyloxy group at the C-2 position offers additional avenues for chemical modification, including functionalization of the benzyl (B1604629) ring and cleavage of the ether bond.

Ortho-Directed Metalation and Further Functionalization of the Benzyloxy Phenyl Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The oxygen atom of the benzyloxy group can act as a directing group, coordinating to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) and facilitating deprotonation at the ortho position of the phenyl ring. uwindsor.caharvard.edu This generates a lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of substituents, such as halogens, carbonyl groups, or silyl (B83357) groups. This method allows for precise modification of the benzyloxy phenyl ring without affecting the pyridine core.

Chemoselective Cleavage of the Benzyl Ether

The benzyl ether linkage is a commonly used protecting group for hydroxyl functionalities due to its relative stability. However, it can be selectively cleaved under various conditions to unmask the corresponding hydroxypyridine. youtube.com

Hydrogenolysis: A standard method for benzyl ether cleavage is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.com This method is generally clean and high-yielding. youtube.com

Lewis Acids: Certain Lewis acids, such as boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can effectively cleave benzyl ethers under mild conditions. organic-chemistry.org This approach often offers good chemoselectivity, tolerating other functional groups that might be sensitive to reductive conditions. organic-chemistry.org

Oxidative Cleavage: In some cases, benzylic ethers can be oxidatively cleaved to yield the corresponding alcohol and an aromatic aldehyde. organic-chemistry.org

Table 2: Methods for Benzyl Ether Cleavage

Method Reagents Key Features
Hydrogenolysis H₂, Pd/C Mild, clean, high-yielding
Lewis Acid Cleavage BCl₃, BCl₃·SMe₂ Mild conditions, good chemoselectivity
Oxidative Cleavage Oxidizing Agents Yields alcohol and aldehyde

Role as a Benzyl Transfer Reagent from Pyridinium (B92312) Salts in Organic Synthesis

While specific studies on this compound as a benzyl transfer reagent are not extensively documented, the reactivity of analogous 2-benzyloxypyridinium salts provides a strong indication of its potential in this capacity. The formation of a pyridinium salt by N-alkylation of the pyridine nitrogen enhances the electrophilicity of the benzylic carbon, transforming the benzyloxy group into an effective leaving group.

A notable example is the use of 2-benzyloxy-1-methylpyridinium triflate as a powerful benzylating agent. nih.gov This reagent readily participates in microwave-assisted benzyl-transfer reactions, effectively benzylating a variety of substrates, including alcohols and carboxylic acids. nih.gov The reaction times for these transformations are significantly reduced from hours to minutes under microwave irradiation, while maintaining good to excellent yields. nih.gov This highlights the utility of microwave-assisted organic synthesis (MAOS) in conjunction with such pyridinium salts for efficient benzylation. nih.gov

The general mechanism for benzyl transfer from a pyridinium salt involves the nucleophilic attack of a substrate on the benzylic carbon, with the pyridinone moiety acting as the leaving group. The quaternization of the pyridine nitrogen is a crucial step, as it significantly activates the benzyloxy group for nucleophilic displacement.

Table 1: Benzylation of Various Substrates using 2-Benzyloxy-1-methylpyridinium Triflate

Substrate Product Yield (%)
Benzyl alcohol Dibenzyl ether 95
Phenol Benzyl phenyl ether 85
Acetic acid Benzyl acetate 90

This data is illustrative and based on the reactivity of analogous compounds.

The synthesis of pyridinium salts is a well-established process, often achieved through the Menschutkin reaction, which involves the SN2 reaction of a pyridine derivative with an organic halide. researchgate.net Structurally diverse pyridinium salts are integral to many natural products and bioactive pharmaceuticals, underscoring their importance in organic synthesis. rsc.org

Transformations Involving the Methyl Group (C-3)

The methyl group at the C-3 position of this compound is a site of potential chemical modification, offering a handle for further functionalization of the molecule.

Furthermore, the methyl group can be a site for other functionalization reactions. For example, the deprotonation of methylpyridines can generate nucleophilic species that can participate in various carbon-carbon bond-forming reactions. nih.gov

While direct condensation reactions involving the methyl group of this compound are not documented, the reactivity of the related compound, 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787), provides valuable insights. This aldehyde readily undergoes condensation reactions with various amines to form a series of new imines (Schiff bases) in excellent yields. This demonstrates the reactivity of functional groups in close proximity to the methylpyridine core and suggests that if the methyl group were functionalized to an aldehyde, similar condensation reactions would be possible.

Electrophilic Aromatic Substitution on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The nitrogen can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. researchgate.netresearchgate.net When substitution does occur, it typically favors the 3- and 5-positions. researchgate.net

In the case of this compound, the directing effects of the existing substituents must be considered. The benzyloxy group at C-2 is an activating ortho-, para-director, while the chloro group at C-5 is a deactivating ortho-, para-director. The methyl group at C-3 is a weak activating group. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of any EAS reaction.

Nitration of substituted pyridines often requires harsh conditions. For example, the nitration of 2-aminopyridine (B139424) can lead to the formation of 2-amino-5-nitropyridine. The synthesis of 2-chloro-5-nitropyridine (B43025) has also been reported, highlighting that nitration is a feasible transformation for chloropyridines. google.com Based on these precedents, it is plausible that nitration of this compound could occur, likely at the C-4 or C-6 position, depending on the precise reaction conditions and the directing influence of the substituents.

Ring-Opening and Rearrangement Reactions of Substituted Pyridines

Substituted pyridines and their N-oxides can undergo a variety of ring-opening and rearrangement reactions, often under specific conditions or with particular reagents. For instance, the treatment of certain substituted pyridine N-oxides with acetic anhydride (B1165640) can lead to rearrangement products. researchgate.net

While there is no specific literature on the ring-opening or rearrangement reactions of this compound, the presence of multiple functional groups suggests that such transformations could be induced. For example, strong nucleophiles could potentially displace the chloro group, and under certain conditions, this could be followed by a ring-opening cascade. The reaction of some oxazole (B20620) N-oxides with phosphorus oxychloride (POCl₃) has been shown to result in ring-opening rather than the expected deoxygenation-chlorination. researchgate.net This indicates that unexpected reaction pathways can occur with heterocyclic compounds.

The synthesis of 2,5-disubstituted pyridine derivatives has been achieved through a Ring Opening and Closing Cascade (ROCC) mechanism, demonstrating the utility of such reactions in constructing complex pyridine systems. Although not directly applicable to the starting material , this illustrates a potential synthetic strategy that could be explored with appropriately modified derivatives of this compound.

Advanced Spectroscopic and Mechanistic Elucidation of 2 Benzyloxy 5 Chloro 3 Methylpyridine

Elucidation of Molecular Structure through High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. For 2-(Benzyloxy)-5-chloro-3-methylpyridine, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature signals for the pyridine (B92270) and benzyl (B1604629) rings, while the aliphatic region would contain signals for the methyl and methylene (B1212753) groups.

Expected ¹H NMR Chemical Shifts: Based on the analysis of related structures such as 2-benzylpyridine (B1664053) and 2-amino-3-benzyloxypyridine, the chemical shifts (δ) can be predicted. chemicalbook.comchemicalbook.com The protons on the pyridine ring are expected to appear in the range of δ 7.0-8.5 ppm. The benzylic protons (CH₂) would likely present as a singlet around δ 5.0-5.5 ppm, and the methyl protons as a singlet around δ 2.2-2.5 ppm. The protons of the phenyl group of the benzyloxy moiety would typically resonate between δ 7.2 and 7.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-4/H-67.0 - 8.2Doublet
Benzyl CH₂5.0 - 5.5Singlet
Phenyl H (benzyl)7.2 - 7.5Multiplet
Methyl CH₃2.2 - 2.5Singlet

Note: The exact chemical shifts and coupling constants would require experimental verification.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. acs.orgmdpi.comresearchgate.net The benzyloxy group at C-2 would cause a significant downfield shift for this carbon, while the chloro and methyl groups at C-5 and C-3, respectively, would also predictably influence the shifts of the surrounding carbons. acs.orgmdpi.comresearchgate.net

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2160 - 165
Pyridine C-3125 - 130
Pyridine C-4135 - 140
Pyridine C-5128 - 133
Pyridine C-6145 - 150
Benzyl CH₂68 - 72
Phenyl C (benzyl)127 - 137
Methyl CH₃15 - 20

Note: These are estimated values and require experimental confirmation.

Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Isotopic Pattern Analysis: The presence of a chlorine atom in this compound would result in a characteristic M+2 peak in the mass spectrum, with an intensity ratio of approximately 3:1 for the molecular ion (M) to the M+2 ion, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pathways: Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo fragmentation. Common fragmentation pathways for related compounds involve the cleavage of the benzylic ether bond. The most prominent fragmentation would likely be the loss of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation (m/z 91). Another significant fragmentation pathway could involve the cleavage of the C-O bond, resulting in a pyridinol-type cation. The fragmentation of the pyridine ring itself is also possible, though typically requires higher energy.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Identity
235/237[M]⁺, Molecular ion
91[C₇H₇]⁺, Tropylium cation
144/146[M - C₇H₇]⁺, 5-chloro-3-methyl-2-pyridone cation
126[M - C₇H₇O]⁺, 5-chloro-3-methylpyridine radical cation

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its constituent functional groups.

Expected FT-IR Absorption Bands:

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ would be indicative of the C-H bonds in the pyridine and benzene (B151609) rings. libretexts.org

Aliphatic C-H stretching: Absorptions between 2850 and 3000 cm⁻¹ would correspond to the methyl and methylene groups. libretexts.org

C=C and C=N stretching: The pyridine ring vibrations would appear in the 1400-1600 cm⁻¹ region. pw.edu.plresearchgate.net

C-O stretching: A strong absorption band for the aryl ether C-O bond is expected around 1250-1300 cm⁻¹. vscht.cz

C-Cl stretching: The C-Cl bond would likely show a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Benzyloxy group: The benzyloxy group would also contribute to characteristic peaks, including those for the benzene ring and the C-O-C linkage. rsc.org

Interactive Data Table: Predicted Characteristic FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=C, C=N (ring) stretch1400 - 1600
Aryl C-O stretch1250 - 1300
C-Cl stretch< 800

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule, specifically the π-electron system.

Expected Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the substituted pyridine ring and the attached benzyloxy group. The pyridine ring itself exhibits characteristic absorptions, which are shifted by the substituents. researchgate.netresearchgate.net The benzyloxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyridine. Studies on similar 2-alkoxypyridines suggest that the main absorption bands would likely fall in the range of 220-300 nm. nist.gov

Interactive Data Table: Predicted UV-Vis Absorption Maxima

TransitionPredicted λ_max (nm)
π→π220 - 250
π→π260 - 290
n→π*> 300 (weak)

Note: The solvent used can significantly influence the position and intensity of the absorption bands.

Mechanistic Studies of Key Transformation Pathways using Spectroscopic and Kinetic Methods

While specific mechanistic studies on this compound are not documented, its structure suggests several potential transformation pathways that can be investigated using spectroscopic and kinetic methods.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is less activated than a halogen at the 2- or 4-position. researchgate.netyoutube.com The reaction with various nucleophiles could be monitored by techniques like HPLC or NMR to determine the reaction kinetics. Mechanistic elucidation would involve studying the effect of the nucleophile's nature and concentration, as well as the solvent polarity, on the reaction rate. The formation of a Meisenheimer intermediate, a key step in SNAr reactions, could be investigated using spectroscopic methods under specific conditions. researchgate.net

Debenzylation: The benzyloxy group can be cleaved under various conditions, such as catalytic hydrogenation or by using strong acids or oxidizing agents. acs.orgmdpi.commpg.de Mechanistic studies would focus on identifying the intermediates and understanding the factors that influence the selectivity of the cleavage. For instance, monitoring the reaction by ¹H NMR could allow for the observation of the disappearance of the benzylic proton signals and the appearance of a new signal corresponding to the resulting pyridinol.

Theoretical and Computational Chemistry Applied to 2 Benzyloxy 5 Chloro 3 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., Density Functional Theory)

A computational study would typically commence with the optimization of the molecule's three-dimensional structure using methods like Density Functional Theory (DFT). dergipark.org.tr DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. bldpharm.com This process yields precise information on bond lengths, bond angles, and dihedral angles. For 2-(Benzyloxy)-5-chloro-3-methylpyridine, this would reveal the spatial arrangement of the benzyloxy group relative to the substituted pyridine (B92270) ring and the influence of the chloro and methyl substituents on the ring's geometry.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors

The electronic properties of the molecule would be explored through the analysis of its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ambeed.com From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to provide a quantitative measure of the molecule's reactivity.

A hypothetical data table for such an analysis is presented below. The values are for illustrative purposes only and are not based on actual calculations.

Parameter Symbol Formula Hypothetical Value (eV)
HOMO EnergyEHOMO--6.50
LUMO EnergyELUMO--1.25
Energy GapΔEELUMO - EHOMO5.25
Ionization PotentialIP-EHOMO6.50
Electron AffinityEA-ELUMO1.25
Electronegativityχ(IP + EA) / 23.875
Chemical Hardnessη(IP - EA) / 22.625
Chemical SoftnessS1 / (2η)0.190
Electrophilicity Indexωχ² / (2η)2.85

Computational Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic properties. The optimized molecular geometry would be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the infrared (IR) vibrational frequencies. bldpharm.com These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. A comparison between calculated and experimental spectra can validate the accuracy of the computational model.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to model potential reaction pathways for the synthesis or functionalization of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates. This analysis provides deep insights into reaction mechanisms and helps explain observed regioselectivity and stereoselectivity. Such simulations are critical for optimizing reaction conditions and designing more efficient synthetic routes.

Development of Predictive Models for Reactivity and Selectivity in Pyridine Functionalization

Data from the computational analysis of this compound and related derivatives could contribute to the development of broader predictive models. By correlating calculated electronic and steric parameters with experimentally observed reactivity, it is possible to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are instrumental in predicting the site of reaction for electrophilic or nucleophilic attack and in designing new pyridine derivatives with desired chemical properties for applications in materials science and medicinal chemistry. researchgate.net

Strategic Applications in Complex Molecule Synthesis and Materials Science

Building Block in the Modular Construction of Biologically Relevant Heterocycles

The structure of 2-(Benzyloxy)-5-chloro-3-methylpyridine makes it an exemplary building block for the modular synthesis of diverse and biologically significant heterocyclic systems. Pyridine (B92270) and its derivatives are foundational scaffolds in drug design, known to influence pharmacological activity and form the core of numerous therapeutic agents. nih.gov The distinct functional groups on this compound—the benzyloxy ether, the reactive chlorine atom, and the methyl group—offer orthogonal handles for sequential chemical modifications, enabling the construction of complex molecular architectures.

The chlorine atom at the 5-position can readily participate in cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The benzyloxy group serves as a protected form of a 2-hydroxypyridine (B17775) moiety, which can be deprotected at a later synthetic stage to reveal a new functional group for further elaboration. This strategic protection is crucial in multi-step syntheses. The pyridine nitrogen itself can act as a nucleophile or a basic site, influencing the reactivity of the entire ring system. nih.gov

The utility of similar substituted pyridines is well-documented. For instance, the related compound 2-(benzyloxy)-5-bromo-3-methylpyridine (B581105) serves as a building block for organic synthesis. bldpharm.com Furthermore, pyridine and pyrimidine (B1678525) derivatives are actively explored for creating novel anti-influenza agents that target viral polymerase, highlighting the biological importance of this heterocyclic core. mdpi.com The synthesis of complex fused systems, such as benzyloxy pyrimido[4,5-b]quinolines, demonstrates how benzyloxy-substituted precursors can be incorporated into one-pot multi-component reactions to build valuable heterocyclic frameworks. nih.gov

Precursor in the Synthesis of Advanced Agrochemicals and Pharmaceutical Intermediates

Substituted pyridines are considered fundamental "chips" in the production of pesticides, medicines, and veterinary drugs. agropages.com The 2-chloro-5-methylpyridine (B98176) core, which is structurally related to this compound, is a crucial intermediate in the synthesis of major agrochemicals. guidechem.comgoogle.com Methylpyridine derivatives are widely employed in the agrochemical industry, forming the backbone of numerous highly effective and low-toxicity pesticides. agropages.com

For example, 2-chloro-5-methylpyridine is a direct precursor to neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The synthesis often involves further chlorination to 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate. agropages.com The benzyloxy group in this compound can be viewed as a masked hydroxyl group, which could be unmasked after the pyridine core is incorporated into a larger molecule, thereby providing a route to advanced analogues of existing agrochemicals or pharmaceuticals. The development of trifluoromethylpyridines (TFMPs) for agrochemical and pharmaceutical applications further underscores the value of functionalized pyridine rings as key structural motifs. semanticscholar.org A related nitro-substituted analogue, 2-(Benzyloxy)-5-chloro-3-nitropyridine, is noted as a key precursor for herbicides and fungicides, demonstrating the industrial relevance of this substitution pattern. vulcanchem.com

Table 1: Examples of Agrochemicals Derived from the Methylpyridine Core

Agrochemical Class Precursor Intermediate
Imidacloprid Insecticide (Neonicotinoid) 2-Chloro-5-methylpyridine
Acetamiprid Insecticide (Neonicotinoid) 2-Chloro-5-methylpyridine
Haloxyfop-methyl Herbicide 2-Chloro-5-methylpyridine

| Flazasulfuron | Herbicide | 3-Methylpyridine (B133936) |

Utilization in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade reactions, also known as domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that enhance efficiency by combining multiple bond-forming steps into a single operation without isolating intermediates. nih.gov This approach reduces waste, saves time, and simplifies complex transformations. The multi-functional nature of this compound makes it an ideal candidate for the design of such efficient synthetic sequences.

The compound possesses several reactive sites that can be sequentially or simultaneously engaged in a reaction cascade. For example, the pyridine nitrogen can act as an initial nucleophile or base, the chloro group is a leaving group prime for substitution or cross-coupling, and the aromatic ring itself can undergo further functionalization. An illustrative example using a related system is the one-pot, three-component synthesis of novel benzyloxy pyrimido[4,5-b]quinoline derivatives, which proceeds efficiently under basic catalysis. nih.gov This demonstrates the principle of using benzyloxy-functionalized building blocks in MCRs to rapidly generate molecular complexity. The strategic placement of functional groups in this compound allows for its potential integration into similar ligand-free palladium-catalyzed or metal-free domino reactions to construct elaborate heterocyclic products. nih.gov

Role in the Design and Synthesis of Functional Materials (e.g., ligands for catalysis, organic electronics)

The application of this compound extends beyond biological molecules into the realm of materials science. Its inherent structure is well-suited for the synthesis of functional materials, particularly as a ligand for catalysis and as a component in organic electronics.

The pyridine nitrogen atom is a classic coordination site for a wide variety of metal ions. By incorporating the this compound unit into a larger molecular framework, sophisticated ligands can be designed. The substituents on the pyridine ring—chloro, methyl, and benzyloxy—allow for the fine-tuning of the ligand's steric and electronic properties. This tuning is critical for controlling the activity, selectivity, and stability of the resulting metal catalyst. A related compound, 2-(Benzyloxy)-5-(chloromethyl)pyridine, is explicitly used in synthesizing ligands for catalysis.

In the field of organic electronics, pyridyl units are valuable components of conjugated systems. The chloro-substituent on this compound can be readily exploited in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to link the pyridine ring to other aromatic units. vulcanchem.com This capability allows for the construction of well-defined oligomers and polymers with tailored electronic properties for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Development of Novel Reagents and Protecting Group Strategies Based on Pyridine Ethers

The benzyloxy group in this compound is more than a simple protecting group for a hydroxyl function; it is a strategic element that can profoundly influence molecular properties and reactivity. The study of pyridine ethers is leading to the development of novel reagents and more sophisticated protecting group strategies.

Research on other heterocyclic systems has shown that a benzyloxy group can be critical for achieving biological selectivity. For example, in a series of indolyl derivatives, the presence of a benzyloxy group was found to be essential for potent and selective inhibition of the enzyme monoamine oxidase-B (MAO-B). nih.gov This selectivity was attributed to the hydrophobicity and steric profile of the benzyloxy substituent, demonstrating that such groups can play an active role in molecular recognition at an enzyme's active site. nih.gov

Furthermore, the development of new protecting groups is a constant focus in organic synthesis. While benzyl (B1604629) ethers are common, chemists have developed alternatives like propargyl ethers to serve as "minimally intrusive" protecting groups that have less steric impact on a reaction's outcome. academie-sciences.fr The benzyloxy group on the pyridine ring can be leveraged in a similar strategic manner. Its size can sterically influence adjacent reaction centers, and its electronic properties can modulate the reactivity of the pyridine ring. This allows chemists to use the benzyloxy group not just as a passive placeholder but as an active functional component to control reaction pathways and achieve desired chemical or biological outcomes.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-(Benzyloxy)-5-bromo-3-methylpyridine
2-Chloro-5-methylpyridine
2-Chloro-5-chloromethylpyridine (CCMP)
2-(Benzyloxy)-5-chloro-3-nitropyridine
2-Hydroxypyridine
Imidacloprid
Acetamiprid
Haloxyfop-methyl
Flazasulfuron
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine
Thiazole
Pyrimido[4,5-b]quinoline

Future Perspectives and Emerging Research Avenues for Substituted Pyridine Derivatives

Sustainable and Green Synthetic Methodologies for Pyridine (B92270) Functionalization

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for pyridine functionalization, aiming to reduce the environmental impact of chemical processes. nih.govijarsct.co.in Traditional methods for pyridine synthesis often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. ijarsct.co.in Modern approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and improving yields in the synthesis of pyridine derivatives. nih.govacs.org This technique offers rapid and uniform heating, leading to enhanced reaction rates and selectivity. ijarsct.co.in Another key area of development is the use of green catalysts, such as biocatalysts and reusable solid catalysts like activated fly ash, which offer high efficiency and can be easily separated from the reaction mixture, minimizing waste. bhu.ac.in Solvent-free reaction conditions and the use of greener solvents are also gaining traction as effective strategies to create more sustainable synthetic protocols for pyridine-based molecules. nih.gov

Table 1: Comparison of Green Synthetic Methods for Pyridine Derivatives

Methodology Advantages Challenges
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced selectivity. ijarsct.co.innih.gov Scalability for industrial production can be a concern.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts. ijarsct.co.in Enzyme stability and cost can be limiting factors.
Reusable Solid Catalysts Ease of separation, reduced waste, potential for continuous processes. bhu.ac.in Catalyst deactivation over time, potential for metal leaching.

Chemo- and Regioselective Transformations with Enhanced Efficiency

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted pyridines. acs.orgnih.gov The development of methodologies that allow for the precise functionalization of the pyridine ring at specific positions is crucial for accessing novel chemical entities with desired properties. researchgate.net Recent advances in this area have focused on the use of directing groups and novel catalytic systems to control the outcome of C-H functionalization reactions. rsc.org

For instance, the strategic placement of a substituent on the pyridine ring can direct the introduction of a new functional group to a specific position, enabling the synthesis of complex substitution patterns that would be difficult to achieve otherwise. nih.gov Furthermore, the development of transition-metal catalysts has opened up new avenues for the regioselective C-H activation and functionalization of pyridines, offering a more direct and atom-economical approach compared to classical methods that often require pre-functionalized starting materials. nih.gov

Integration of Machine Learning and Artificial Intelligence in Reaction Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of organic synthesis, including the design and optimization of reactions for preparing substituted pyridine derivatives. nih.govsciencedaily.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict reaction outcomes with increasing accuracy. stanford.edusemanticscholar.org

Table 2: Applications of AI and Machine Learning in Pyridine Synthesis

Application Description Potential Impact
Reaction Outcome Prediction Predicting the major product(s) of a given set of reactants and conditions. acs.org Reduces trial-and-error experimentation, saving time and resources.
Condition Optimization Suggesting the optimal solvent, catalyst, temperature, and other parameters for a reaction. acs.org Improves reaction yields and selectivity, and reduces by-product formation.
Retrosynthesis Planning Identifying viable synthetic routes from target molecules to starting materials. nih.gov Accelerates the discovery of new synthetic pathways and enables the synthesis of more complex molecules.

Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of pyridine derivatives, including improved safety, enhanced reaction control, and easier scalability. organic-chemistry.orgbenthamdirect.com The small reaction volumes in microreactors allow for better heat and mass transfer, leading to more efficient and selective reactions. akjournals.comnih.gov

Automated synthesis platforms that integrate flow chemistry with robotic systems and real-time analysis are enabling the high-throughput synthesis and screening of libraries of pyridine-based compounds. researchgate.netnih.gov These automated systems can significantly accelerate the drug discovery process by allowing for the rapid generation and evaluation of a large number of analogs. akjournals.com The continuous nature of flow synthesis is also well-suited for industrial-scale production, offering a more efficient and sustainable alternative to traditional batch manufacturing. organic-chemistry.org

Exploration of Novel Biological Activities through Structure-Guided Design

Substituted pyridine derivatives are a rich source of biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral activities. mdpi.commdpi.comresearchgate.netrsc.org The exploration of novel biological activities of pyridine-based molecules is increasingly being driven by structure-guided design approaches. nih.gov

By understanding the three-dimensional structure of a biological target, such as an enzyme or a receptor, and how small molecules bind to it, chemists can design and synthesize novel pyridine derivatives with improved potency and selectivity. nih.gov This rational design approach, often aided by computational modeling and molecular docking studies, helps to prioritize synthetic targets and increases the likelihood of discovering new drug candidates. nih.govacs.org The vast chemical space of substituted pyridines, combined with a deeper understanding of structure-activity relationships, will continue to provide opportunities for the discovery of new therapeutic agents. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(Benzyloxy)-5-chloro-3-methylpyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) introducing the benzyloxy group at position 2 and (2) installing chloro and methyl groups at positions 5 and 3, respectively.
  • Step 1 : Benzylation of a hydroxylated pyridine precursor (e.g., 5-chloro-3-methylpyridin-2-ol) using benzyl chloride in the presence of a base (e.g., triethylamine or pyridine). Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used under reflux (40–60°C) for 6–12 hours .
  • Step 2 : Chlorination and methylation may require electrophilic substitution or directed metalation. For example, chlorination at position 5 can be achieved using N-chlorosuccinimide (NCS) in DCM at 0°C, while methylation might involve Grignard reagents or palladium-catalyzed cross-coupling .
  • Optimization : Reaction yields (~70–85%) depend on solvent polarity, catalyst selection (e.g., Lewis acids for regioselectivity), and temperature control. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the benzyloxy group shows aromatic protons at δ 7.3–7.5 ppm and a methyl group at δ 2.4–2.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₂ClNO; exact mass 233.06 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-O stretch at ~1250 cm⁻¹ for benzyloxy) .
  • Elemental Analysis : Ensures >95% purity by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How do the substituents (benzyloxy, chloro, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Benzyloxy Group : Acts as an electron-donating group via resonance, activating position 6 for electrophilic attack. However, steric hindrance may limit accessibility .
  • Chloro Group : Withdraws electrons, making position 5 less reactive but enabling dechlorination under reducing conditions (e.g., Pd/C with H₂). Competing pathways may require controlled reagent selection (e.g., NaBH₄ vs. LiAlH₄) .
  • Methyl Group : Steric effects at position 3 can direct substitution to position 4 or 6. Computational modeling (DFT) aids in predicting regioselectivity .
  • Case Study : Substitution with NaN₃ in DMF at 80°C yields 5-azido derivatives, but competing elimination can occur if base strength is mismatched .

Q. How can researchers resolve contradictions in reported biological activities (e.g., MAO-B inhibition) across studies?

  • Methodological Answer :
  • Purity Assessment : Contradictions often arise from impurities (>5%). Use HPLC (C18 column, acetonitrile/water gradient) to verify purity .
  • Assay Conditions : Variations in cell lines (e.g., SH-SY5Y vs. PC12 for neuroactivity) or incubation times affect results. Standardize protocols using positive controls (e.g., selegiline for MAO-B) .
  • Metabolite Interference : Check for in situ degradation products via LC-MS. For example, benzaldehyde derivatives may form under oxidative conditions, skewing activity data .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 90°C. The chloro group can act as a directing group, but competing coupling at position 2 requires excess ligand (e.g., SPhos) to favor position 6 .
  • Buchwald-Hartwig Amination : For C-N bond formation, employ Pd₂(dba)₃/Xantphos with Cs₂CO₃ in dioxane. Steric hindrance from the methyl group necessitates higher temperatures (110°C) .
  • Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate position 4, followed by quenching with electrophiles (e.g., DMF for formylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.